3-chloro-N-(8-methoxyquinolin-5-yl)benzamide
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Overview
Description
3-chloro-N-(8-methoxyquinolin-5-yl)benzamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines a benzamide moiety with a quinoline ring, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(8-methoxyquinolin-5-yl)benzamide typically involves the chlorination of quinoline derivatives followed by amide formation. One efficient method for the chlorination of quinoline at the C5 position uses sodium halides under mild reaction conditions . The reaction conditions involve the use of iron catalysts at room temperature, providing good yields and selectivities.
Industrial Production Methods
For industrial production, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of readily available starting materials and catalysts, making it cost-effective and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(8-methoxyquinolin-5-yl)benzamide undergoes various chemical reactions, including:
Halogenation: Chlorination or bromination at the quinoline ring.
Substitution: Nucleophilic substitution reactions at the benzamide moiety.
Oxidation and Reduction: These reactions can modify the functional groups on the quinoline ring.
Common Reagents and Conditions
Halogenation: Sodium halides and iron catalysts at room temperature.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products
The major products formed from these reactions include various halogenated quinoline derivatives and substituted benzamides, which can be further utilized in medicinal chemistry .
Scientific Research Applications
3-chloro-N-(8-methoxyquinolin-5-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-chloro-N-(8-methoxyquinolin-5-yl)benzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting various biochemical pathways. For example, it may inhibit topoisomerase enzymes, leading to the disruption of DNA replication and cell division . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-chloro-N-(8-methoxyquinolin-5-yl)benzamide is unique due to its specific substitution pattern on the quinoline ring and the presence of a methoxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H13ClN2O2 |
---|---|
Molecular Weight |
312.7 g/mol |
IUPAC Name |
3-chloro-N-(8-methoxyquinolin-5-yl)benzamide |
InChI |
InChI=1S/C17H13ClN2O2/c1-22-15-8-7-14(13-6-3-9-19-16(13)15)20-17(21)11-4-2-5-12(18)10-11/h2-10H,1H3,(H,20,21) |
InChI Key |
KMHPBQATFCVBOH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)NC(=O)C3=CC(=CC=C3)Cl)C=CC=N2 |
Origin of Product |
United States |
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